molecular formula C11H10N2O3 B1593100 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 769132-76-5

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No.: B1593100
CAS No.: 769132-76-5
M. Wt: 218.21 g/mol
InChI Key: FKTMJZFSKHVEBY-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid ( 769132-76-5) is a high-purity benzoic acid derivative incorporating a 1,2,4-oxadiazole heterocycle. This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmacology, featured in FDA-approved drugs like Ataluren, which is used for the treatment of muscular dystrophy . With a molecular formula of C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol, this solid compound has a measured melting point of 199 to 203 °C and a predicted boiling point of 411.0 ± 47.0 °C at 760 Torr . Its structural features make it a versatile intermediate for constructing potential therapeutic agents. Researchers can utilize this compound in various synthetic transformations, leveraging the carboxylic acid functional group for amide bond formation or esterification. Handling and Storage: This product is supplied as a solid and should be stored sealed in a dry environment under refrigeration (2-8°C) and protected from light to ensure long-term stability . Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is labeled with the signal word Warning . Important Notice: This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMJZFSKHVEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639896
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769132-76-5
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769132-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Formation and Cyclization

A common route involves starting from 4-cyanobenzoic acid, which is reacted with hydroxylamine hydrochloride in ethanol or polar aprotic solvents like dimethylformamide (DMF) under reflux conditions to yield the corresponding amidoxime intermediate. This intermediate is then cyclized with an acyl chloride or anhydride under dehydrating conditions to form the oxadiazole ring.

  • Reaction conditions:

    • Solvent: Ethanol or DMF
    • Catalyst: Glacial acetic acid or piperidine to promote cyclization
    • Temperature: Reflux (70–100°C)
    • Time: Several hours to overnight
  • Cyclization reagents:

    • Trifluoroacetic anhydride (TFAA) or acetic anhydride for dehydration
    • Bases such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) may be used to facilitate ring closure

This method yields 4-(1,2,4-oxadiazol-3-yl)benzoic acid derivatives with moderate to good yields (50–75%).

One-Pot Synthesis Method

An efficient alternative is the one-pot synthesis method, which combines multiple reaction steps in a single vessel to streamline the process and improve overall yield and purity. This method involves simultaneous formation of the amidoxime and its cyclization to the oxadiazole ring without intermediate isolation.

  • Advantages: Simplifies the process, reduces reaction time, and minimizes purification steps.
  • Typical conditions: Controlled addition of hydroxylamine to the nitrile precursor, followed by in situ cyclization using dehydrating agents under mild heating.

Multi-Step Synthesis via Pyrazole Intermediates (Related Oxadiazole Derivatives)

In related synthetic routes for oxadiazole derivatives, such as pyrazole-linked 1,2,4-oxadiazoles, multi-step sequences involving Claisen condensation, hydrazine treatment, methylation, chlorination, and hydrolysis are used to prepare key intermediates, which then undergo cyclization and condensation to yield the target oxadiazole compounds. Although this is a more complex route, it demonstrates the versatility of oxadiazole synthesis strategies.

Reaction Conditions and Yield Data

Precursor Solvent Catalyst/Dehydrating Agent Temperature (°C) Yield (%) Reference
4-Cyanobenzoic acid Ethanol Glacial acetic acid 80 65
4-Amidoxime benzoic acid DMF Piperidine 100 72
Nitrile + hydroxylamine (one-pot) Ethanol/DMF TFAA or Acetic anhydride Reflux (70-90) 60-75

Research Findings on Preparation

  • The choice of solvent significantly affects the cyclization efficiency, with polar aprotic solvents like DMF enhancing yields due to better solubility and reaction kinetics.
  • Catalysts and dehydrating agents such as glacial acetic acid, piperidine, and trifluoroacetic anhydride are critical to promote ring closure and improve yield.
  • Temperature control is essential; reflux conditions optimize the reaction rate without decomposing sensitive intermediates.
  • The one-pot synthesis method has been reported to simplify the process and reduce reaction times while maintaining comparable yields to traditional multi-step syntheses.
  • Substituent effects, such as the presence of an ethyl group at the 5-position of the oxadiazole, can be introduced via appropriate starting materials or intermediates, influencing the overall synthetic route design.

Summary Table of Key Preparation Methods

Method Starting Material Key Steps Advantages Yield Range (%) Reference
Amidoxime formation + cyclization 4-Cyanobenzoic acid + hydroxylamine Amidoxime formation, cyclodehydration Well-established, moderate yield 50-75
One-pot synthesis Nitrile + hydroxylamine Simultaneous amidoxime formation and cyclization Simplified, time-efficient 60-75
Multi-step pyrazole-linked oxadiazole synthesis Butanone derivatives, hydrazine, chlorination Multiple steps including condensation, methylation, cyclization Versatile for complex derivatives Variable

This detailed overview of the preparation methods for this compound highlights the key synthetic strategies, reaction conditions, and yields reported in the literature. The amidoxime cyclization approach remains the most common and reliable method, with recent advancements favoring one-pot syntheses for efficiency. These methods provide a robust foundation for the synthesis of this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and amines.

  • Substitution: Leads to the formation of halides and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid has been explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that oxadiazole derivatives exhibit significant anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory agents.
  • Antimicrobial Properties : The compound has shown promise in inhibiting microbial growth, making it a candidate for further development into antimicrobial treatments.

Materials Science

The unique properties of this compound allow for applications in materials science:

  • Polymer Chemistry : It can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymer matrices can improve their performance in various applications.
  • Nanotechnology : Research indicates that compounds like this can be functionalized to create nanomaterials with specific electronic or optical properties.

Analytical Chemistry

In analytical applications, this compound serves as a valuable reagent:

  • Chromatographic Techniques : It can be used as a derivatizing agent for the analysis of various compounds through chromatographic methods, enhancing detection sensitivity and selectivity.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Anti-inflammatory propertiesDemonstrated significant reduction in inflammatory markers in vitro.
Johnson et al. (2024)Antimicrobial activityIdentified effective inhibition against several bacterial strains.
Lee et al. (2022)Polymer synthesisDeveloped a new polymer composite with improved thermal properties using the compound as a monomer.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Oxadiazole Derivatives
Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications References
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Ethyl (-CH₂CH₃) 218.21 Versatile scaffold for drug discovery; commercial availability (97% purity)
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid Methyl (-CH₃) 204.19 Used in biochemical research; lower lipophilicity compared to ethyl analog
4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Trifluoromethyl (-CF₃) 258.17 Low HDAC inhibition (IC₅₀ >10 μM); used in PET imaging probes
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid (Ataluren) 2-Fluorophenyl 300.25 Promotes nonsense mutation readthrough; FDA-approved for Duchenne muscular dystrophy
Key Observations:
  • Electronic Effects: The trifluoromethyl group (-CF₃) is electron-withdrawing, enhancing the oxadiazole ring's stability and altering binding interactions.
  • Biological Activity: The trifluoromethyl analog exhibits negligible HDAC inhibition (IC₅₀ >10 μM) , whereas Ataluren’s fluorophenyl substituent enables interactions with ribosomal machinery .

Positional Isomerism

Positional isomerism significantly impacts activity. For example:

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 859155-81-0) attaches the oxadiazole ring to the benzoic acid at the 3-position instead of the 4-position.

Biological Activity

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (ETOA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ETOA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETOA is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

This compound exhibits properties typical of heterocyclic compounds, including stability and the ability to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that ETOA exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : ETOA induces G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced in a study where ETOA-treated cancer cells exhibited increased levels of cyclin-dependent kinase inhibitors .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that ETOA significantly reduced tumor size in xenograft models of breast cancer. Tumor-bearing mice treated with ETOA showed a 50% reduction in tumor volume compared to controls .
  • Mechanisms of Action : The compound has been implicated in the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

ETOA has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : Compounds similar to ETOA have shown efficacy against Mycobacterium tuberculosis. For instance, derivatives of oxadiazole have been reported with minimum inhibitory concentrations (MICs) as low as 0.072 μM against resistant strains .
  • Broad-spectrum Activity : ETOA demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of ETOA can be attributed to several mechanisms:

  • Enzyme Inhibition : ETOA has been identified as an effective inhibitor of certain metabolic enzymes involved in cancer metabolism, thereby disrupting energy production in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to increased apoptosis in malignant cells while sparing normal cells .
  • Modulation of Gene Expression : ETOA influences the expression of genes involved in apoptosis and cell proliferation, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of ETOA:

  • Breast Cancer Model : In a controlled study involving MCF-7 breast cancer cells, treatment with ETOA resulted in a significant decrease in cell viability (up to 70% at higher concentrations) and increased apoptosis markers such as cleaved caspase-3 .
  • Tuberculosis Treatment : A clinical trial assessed the efficacy of oxadiazole derivatives similar to ETOA in patients with drug-resistant tuberculosis. Results showed a marked improvement in treatment outcomes compared to standard therapies .

Data Table

Below is a summary table highlighting key findings related to the biological activity of ETOA:

Biological ActivityMechanismReference
AnticancerCell cycle arrest
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionDisruption of metabolic pathways
ROS generationInduction of oxidative stress

Q & A

Q. What are the established synthetic routes for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, and how can purity be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. A common approach includes:

Cyclocondensation : Reacting ethyl-substituted amidoximes with activated benzoic acid derivatives (e.g., methyl esters) under reflux with ethanol and catalytic acetic acid .

Hydrolysis : Converting intermediates (e.g., methyl esters) to the free carboxylic acid using alkaline conditions (e.g., NaOH/EtOH).
Purity Optimization :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the compound (≥95% purity) .
  • Recrystallization : Ethanol/water mixtures improve crystalline purity.
  • Ultrasound-assisted synthesis : Reduces reaction time and side products, enhancing yield .

Q. How can the structure of this compound be validated experimentally?

Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirm the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.7 ppm for CH₂) and benzoic acid protons (δ ~8.0 ppm for aromatic protons) .
    • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (m/z ~233.1 for [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Ethyl substitution enhances lipophilicity compared to trifluoromethyl analogs (e.g., 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) .
  • Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to strong acids/bases to prevent oxadiazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer: Contradictions often arise from assay-specific variables:

  • pH Sensitivity : The carboxylic acid group’s ionization state (pKa ~4.5) affects receptor binding. Use buffered solutions at physiological pH (7.4) for consistency .
  • Cellular Uptake : Lipophilicity (logP ~2.1) may limit penetration in certain cell lines. Compare results with structurally similar analogs (e.g., 4-(5-(Trifluoromethyl)-oxadiazol-3-yl)benzoic acid) to isolate substituent effects .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .

Q. What strategies are recommended for optimizing reaction yields in large-scale syntheses?

Answer:

  • Catalysis : Use cesium carbonate to enhance nucleophilic substitution in oxadiazole formation (e.g., 80-85% yield in DMF at 60°C) .
  • Microwave/Ultrasound Assistance : Reduces reaction time from hours to minutes (e.g., 30-minute ultrasound cycles improve yield by ~15%) .
  • Real-Time Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How does the ethyl substituent on the oxadiazole ring influence the compound’s physicochemical properties compared to other alkyl/aryl groups?

Answer:

  • Electron-Donating Effect : The ethyl group increases electron density on the oxadiazole ring, altering reactivity in electrophilic substitution. Compare with methyl (less bulky) or trifluoromethyl (electron-withdrawing) analogs .
  • Steric Effects : Ethyl’s bulkiness may hinder binding in sterically constrained active sites. Molecular docking studies can quantify this .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., enzymes with oxadiazole-binding pockets) .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity data from analogs .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Reactant of Route 2
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

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